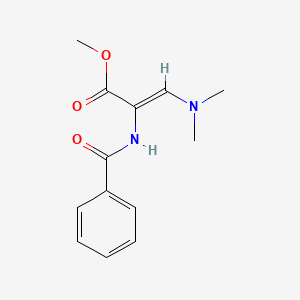

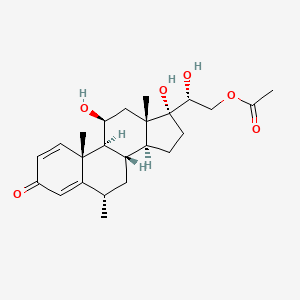

Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of methyl 2-(benzoylamino)-3-(dimethylamino)acrylate and its derivatives involves the preparation from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates. These compounds are key intermediates for synthesizing polysubstituted heterocyclic systems, showcasing their utility in organic synthesis (Pizzioli et al., 1998).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through various analytical techniques, including NMR, IR, and X-ray crystallography. These studies reveal the compound's structural features, which are crucial for understanding its reactivity and properties (Krishnamurthy et al., 2015).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, forming heterocyclic systems with potential methylene groups. These reactions demonstrate the compound's reactivity and its application in synthesizing novel heterocyclic compounds (Stanovnik et al., 1989).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and boiling point, are critical for their application in synthesis and material science. These properties are influenced by the molecular structure and substituents on the acrylate moiety.

Chemical Properties Analysis

The chemical properties, including reactivity ratios, polymerization behavior, and interaction with catalysts, are essential for understanding the applications of this compound in polymer science and catalysis. Studies have shown its capability to participate in radical polymerization and its interaction with various catalysts for asymmetric synthesis and hydrogenation reactions (Yamada et al., 1994).

Wissenschaftliche Forschungsanwendungen

Synthesis and Polymerization

Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate has shown significant utility in various synthesis and polymerization processes. It has been used as a precursor in the synthesis of pyrimidine-4(3H)-ones, demonstrating the formation of 2,5-substituted 4(3H)-pyrimidones through reactions with aliphatic and aromatic amidines. Moreover, its role in the synthesis of well-defined 3-arm and 6-arm poly(acrylic acid)s via atom transfer radical polymerization (ATRP) of methyl acrylate has been acknowledged, highlighting its importance in polymer chemistry (Sokolenko et al., 2017) (Kubotera & Saito, 2016).

Optical and Thermal Properties

This compound is part of a series of donor–π–acceptor (D–π–A) push–pull chromophores that have been studied for their optical transparency and thermal stability. The growth of large single crystals and their structural analysis, as well as the study of thermal and kinetic parameters through thermal analysis, underline the potential opto-electronic applications of these push–pull chromophores (Gupta & Singh, 2015).

Asymmetric Hydrogenation

Research has also delved into the asymmetric hydrogenation of compounds related to this compound, shedding light on the major substrate complexes formed in these reactions. The study of these complexes contributes to understanding the asymmetric synthesis and catalytic mechanisms involved (Schmidt et al., 2005).

Heterocyclic System Synthesis

In the realm of heterocyclic chemistry, this compound has played a role in the synthesis of novel heterocyclic systems. It was involved in reactions that resulted in the formation of diastereoselective dimethyl ester dicarboxylates, representing a novel pathway to these heterocyclic systems (Uršič et al., 2009).

Base-promoted Reactions

This compound has also been noted in base-promoted in situ generation of methyl acrylate from related compounds, underlining its versatility in organic synthesis processes (Hamel & Girard, 2000).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl (Z)-2-benzamido-3-(dimethylamino)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-15(2)9-11(13(17)18-3)14-12(16)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,16)/b11-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLTUIYGIXNEOM-LUAWRHEFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C(=O)OC)NC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C(=O)OC)\NC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyridine, 3-[(1Z)-2-bromoethenyl]-(9CI)](/img/structure/B1142351.png)

![Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene)](/img/no-structure.png)

![[2-oxo-2-[(8S,9S,10R,11S,13S,16R,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate](/img/structure/B1142361.png)

![2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol](/img/structure/B1142369.png)

![6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B1142370.png)

![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B1142373.png)